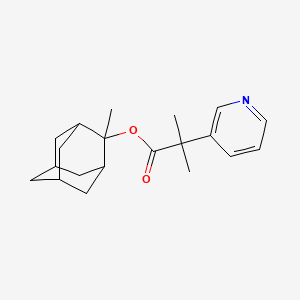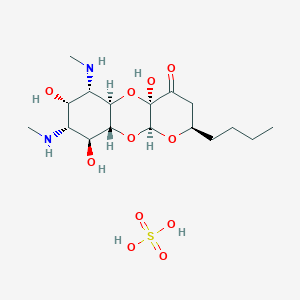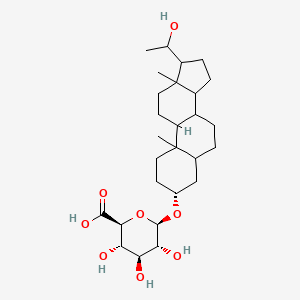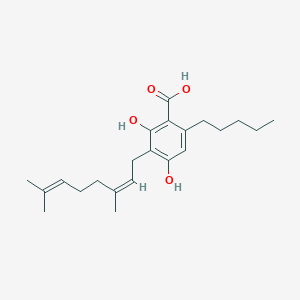![molecular formula C55H104O6 B1242930 TG(16:0/16:0/20:1(11Z))[iso3]](/img/structure/B1242930.png)
TG(16:0/16:0/20:1(11Z))[iso3]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TG(16:0/16:0/20:1(11Z))[iso3] is a triglyceride.
Scientific Research Applications
Comprehensive Analysis in Disease Contexts
Triacylglycerols (TGs), such as TG(16:0/16:0/20:1(11Z))[iso3], have been extensively studied for their role in various diseases. In a study by Guan et al. (2017), ultra-performance liquid chromatography coupled with mass spectrometry was employed to analyze TGs with specific fatty acid chain compositions in human plasma and liver tissues. This research highlighted the importance of analyzing TGs like TG(16:0/16:0/20:1(11Z))[iso3] in the context of diseases like cardiovascular and liver diseases, including hepatocellular carcinoma (Guan et al., 2017).
Role in Infant Nutrition
TG(16:0/16:0/20:1(11Z))[iso3] and similar triacylglycerols are significant in infant nutrition. Innis (2011) discussed the stereospecific positioning of fatty acids in human milk TGs and how they combine with digestive lipases to enable efficient digestion and absorption, especially in infants. The study emphasized the unique structures of milk TGs and their role in providing essential fatty acids to infants (Innis, 2011).
Agricultural Applications
The potential of TG(16:0/16:0/20:1(11Z))[iso3] in agriculture, particularly in modifying plant oils, has been explored. A study by Van Erp et al. (2021) demonstrated the engineering of Arabidopsis thaliana to produce triacylglycerols with a specific fatty acid composition, mimicking human milk fat for potential use in infant formulas. This research indicates the possibility of bioengineering plants to produce specific TGs for dietary and nutritional purposes (Van Erp et al., 2021).
Thermogravimetric Analysis in Material Science
TG(16:0/16:0/20:1(11Z))[iso3] and related compounds have been studied using thermogravimetric analysis (TG) in various material science applications. For example, Perkins et al. (2007) utilized TG to understand the kinetics of thermal ZnO dissociation, which is crucial for optimizing solar reactor designs (Perkins et al., 2007).
properties
Molecular Formula |
C55H104O6 |
|---|---|
Molecular Weight |
861.4 g/mol |
IUPAC Name |
[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-33-36-39-42-45-48-54(57)60-51-52(61-55(58)49-46-43-40-37-34-30-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2/h25-26,52H,4-24,27-51H2,1-3H3/b26-25-/t52-/m1/s1 |
InChI Key |
XRTUKMLVVRMOLM-PLYDGSRGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene](/img/structure/B1242848.png)






![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B1242860.png)

![N'-{(1E)-[4-(methylthio)phenyl]methylene}-2-(2-naphthylamino)acetohydrazide](/img/structure/B1242866.png)

![(1R,2S,4S,6S,7S,10S)-7-methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-11(16),12,14-triene-6,14-diol](/img/structure/B1242868.png)

